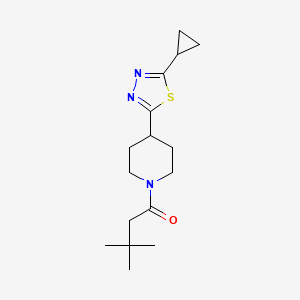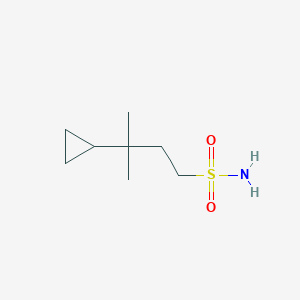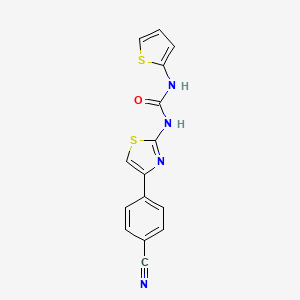
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, also known as CTU, is a small molecule inhibitor that has been used in scientific research to study various biological processes. CTU is a potent and selective inhibitor of the enzyme CDK9, which is involved in the regulation of transcription.
Applications De Recherche Scientifique
Urea Derivatives and Plant Biology
Urea derivatives, including compounds like 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, have demonstrated significant potential in the field of plant biology. They are synthetic compounds known for their ability to regulate cell division and differentiation. Notably, certain urea derivatives exhibit cytokinin-like activity, often surpassing the effects of adenine compounds, which are pivotal for plant morphogenesis. Recent studies have highlighted the identification of new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, providing valuable insights into their biological activity and mode of action in in vitro plant studies (Ricci & Bertoletti, 2009).
Chemistry and Molecular Structure
The chemistry surrounding compounds like 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea has been extensively studied, with a focus on their synthesis, molecular structure, and spectroscopic properties. Aminothiazole derivatives, for example, have been synthesized and analyzed using various spectroscopic techniques to confirm their structures, providing insights into their potential biological applications. These studies serve as a foundation for understanding the molecular behavior and interaction mechanisms of such compounds (Adeel et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies have been developed to create urea and thiourea derivatives efficiently. These methods include the use of microwave irradiation for the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, demonstrating a simple and efficient approach to obtain these compounds in satisfactory yields. Such methodologies highlight the progress in chemical synthesis techniques, providing a pathway for the rapid and efficient production of urea derivatives for various applications (Li & Chen, 2008).
Biological Activities and Applications
The biological activities and applications of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea derivatives have been a subject of significant interest. Research has explored their potential in inhibiting bacterial cell-wall biosynthesis, demonstrating promising activity against MurA and MurB enzymes as well as various gram-positive bacteria, including MRSA and VRE. This highlights the potential of these compounds as new inhibitors of bacterial growth, which could lead to the development of novel antibacterial agents (Francisco et al., 2004).
Propriétés
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c16-8-10-3-5-11(6-4-10)12-9-22-15(17-12)19-14(20)18-13-2-1-7-21-13/h1-7,9H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKDQBADDYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)
![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)
![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)
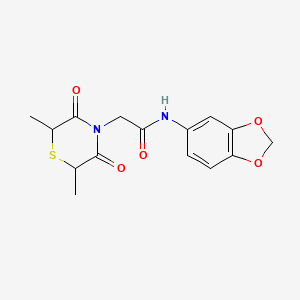
![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)
![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
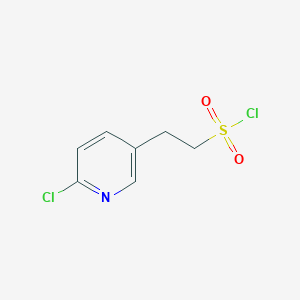
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
